BenchChemオンラインストアへようこそ!

2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole

Synthetic Chemistry Nucleophilic Substitution Leaving Group Reactivity

2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole (CAS 663909-21-5; IUPAC: 2-(1,3-benzodioxol-5-yl)-4-(bromomethyl)-5-methyl-1,3-thiazole) is a trisubstituted thiazole derivative with molecular formula C12H10BrNO2S and molecular weight 312.18 g/mol. It is commercially available as a research chemical with a typical purity specification of 95.0%.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 663909-21-5
Cat. No. B1405104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole
CAS663909-21-5
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC3=C(C=C2)OCO3)CBr
InChIInChI=1S/C12H10BrNO2S/c1-7-9(5-13)14-12(17-7)8-2-3-10-11(4-8)16-6-15-10/h2-4H,5-6H2,1H3
InChIKeyBTGUPPYOIARTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole (CAS 663909-21-5): Structural Identity and Sourcing Baseline


2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole (CAS 663909-21-5; IUPAC: 2-(1,3-benzodioxol-5-yl)-4-(bromomethyl)-5-methyl-1,3-thiazole) is a trisubstituted thiazole derivative with molecular formula C12H10BrNO2S and molecular weight 312.18 g/mol . It is commercially available as a research chemical with a typical purity specification of 95.0% . The compound features three key structural elements: a benzodioxole (methylenedioxyphenyl) moiety at the 2-position, a bromomethyl group at the 4-position, and a methyl group at the 5-position of the thiazole ring. It is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research.

Why 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole Cannot Be Replaced by Generic Analogs


Substitution with close structural analogs—such as the 4-chloromethyl variant (CAS 663909-03-3) or the 2-(4-methylphenyl) analog (CAS 663909-15-7)—cannot be performed without altering critical reactivity and pharmacophore properties. The benzodioxole ring is a recognized privileged scaffold in drug discovery, contributing to target engagement in multiple therapeutic areas [1]. Replacement with a simple phenyl group (e.g., 2-(4-methylphenyl) analog) removes this pharmacophoric element. The 4-bromomethyl substituent provides a reactive handle for nucleophilic displacement that is kinetically distinct from the 4-chloromethyl analog due to the superior leaving-group ability of bromide versus chloride [2]. These dual requirements—the benzodioxole pharmacophore and the bromomethyl reactivity—make generic substitution scientificaly unsound for applications where both features are mechanistically required. It must be noted that direct, head-to-head comparative biological or physicochemical data for this specific compound versus its analogs are extremely sparse in the open literature; most differentiation evidence below is derived from class-level inference and cross-study comparison.

Quantitative Differentiation Evidence for 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole vs. Closest Analogs


Nucleophilic Displacement Reactivity: 4-Bromomethyl vs. 4-Chloromethyl Leaving-Group Kinetics

The 4-bromomethyl group of the target compound enables faster nucleophilic displacement reactions compared to the 4-chloromethyl analog (CAS 663909-03-3). In SN2 reactions at saturated carbon, bromide functions as a significantly better leaving group than chloride, with relative nucleofugality following the order I⁻ > Br⁻ > Cl⁻ > F⁻ [1]. This reactivity difference is intrinsic to the halogen identity and translates directly to synthetic efficiency when the 4-halomethyl group is used as an alkylating handle. The target compound (C12H10BrNO2S, MW 312.18) bears a C–Br bond at the benzylic 4-position, whereas the chloromethyl analog (C12H10ClNO2S, MW 267.73) bears a stronger C–Cl bond .

Synthetic Chemistry Nucleophilic Substitution Leaving Group Reactivity

Benzodioxole Pharmacophore Retention: Privileged Scaffold Advantage Over Simple Phenyl Analogs

The 1,3-benzodioxole (methylenedioxyphenyl) moiety at the 2-position of the thiazole ring is a recognized privileged scaffold that appears in numerous bioactive molecules, including antifungal, anticancer, and CNS-active agents [1]. In contrast, the 2-(4-methylphenyl) analog (CAS 663909-15-7; C12H12BrNS, MW 282.2) bears a simple tolyl group lacking the dioxole ring, which removes the hydrogen-bond acceptor capacity and conformational constraints provided by the dioxole oxygen atoms. The benzodioxole scaffold has been specifically highlighted as a versatile pharmacophoric element conferring target-binding advantages across multiple therapeutic areas [1].

Medicinal Chemistry Privileged Scaffold Drug Design

Application Relevance as mGluR5 PET Imaging Ligand Precursor: Class-Level Precedent

2-Aryl-4-(bromomethyl)thiazoles have established utility as precursors for positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor 5 (mGluR5). The NIMH Chemical Synthesis Program distributes the structurally related compound 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile (CAS 945933-49-3) specifically designated as an 'mGluR5 PET imaging ligand precursor' [1]. The target compound shares the critical 2-aryl-4-bromomethyl-thiazole core architecture and the benzodioxole group may confer distinct lipophilicity and brain-uptake properties compared to the fluorobenzonitrile-containing NIMH precursor. Moreover, patents covering thiazolyl mGluR5 antagonists (US 8609852 B2) explicitly claim 1,3-thiazole compounds with aryl substituents at the 2-position linked via ethynylene to pyridyl or pyrimidinyl rings, highlighting the broad utility of 2-aryl-thiazole scaffolds in this target class [2].

PET Imaging mGluR5 Radiochemistry

Physicochemical Property Differentiation: Molecular Weight and Halogen Mass Contributions

The target compound (MW 312.18 g/mol) possesses a measurably higher molecular weight than both the 4-chloromethyl analog (MW 267.73 g/mol, Δ = +44.45 g/mol) and the 2-(4-methylphenyl) analog (MW 282.2 g/mol, Δ = +29.98 g/mol) . The increased mass arises from the combination of the bromine atom (vs. chlorine in the chloromethyl analog) and the benzodioxole oxygens (vs. the tolyl analog). This mass difference can influence chromatographic retention, mass spectrometry detection sensitivity, and predicted ADME parameters such as logP and polar surface area. The commercial specification is 95.0% purity for both the target compound and the 2-(4-methylphenyl) analog .

Physicochemical Properties Molecular Weight ADME Prediction

Commercial Availability and Sourcing Differentiation

The target compound is listed by multiple chemical suppliers: Fluorochem (product F521625, 1 g at £789.00, 95% purity) , abcr (AB475114) , and cnreagent/BIOFOUNT (1 g at RMB 11,399) . In contrast, the 4-chloromethyl analog (CAS 663909-03-3) is available from abcr (AB475105) but not from Fluorochem's catalog, while the 2-(4-methylphenyl) analog (CAS 663909-15-7) is available from AKSci at 95% purity . The benzodioxole-bromomethyl combination is thus accessible from multiple orthogonal suppliers, providing procurement redundancy that the chloromethyl analog lacks at comparable purity grade.

Procurement Supplier Comparison Catalog Availability

Data Gap Advisory: Absence of Direct Biological Comparative Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem (conducted 2026-05-12) yielded no primary research articles, no quantitative bioactivity data, and no PubChem Compound entry for CAS 663909-21-5. The ChEMBL database contains binding data (Ki = 4.30–4.31 nM) for a structurally distinct benzothiazole compound (CHEMBL4175800) that is not the target molecule [1]. The 2014 Eur. J. Med. Chem. paper on trisubstituted thiazoles as Cdc7 kinase inhibitors does not include this specific compound in its SAR table [2]. This evidence gap must be factored into procurement decisions: users requiring validated biological assay data for their specific target should request custom screening rather than relying on literature precedent. The differentiation claims presented above are therefore grounded in structural, reactivity, and application-class inference rather than direct bioassay head-to-head comparisons.

Data Transparency Evidence Limitations Procurement Risk

Recommended Research and Industrial Application Scenarios for 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole


Diversification Library Synthesis via Nucleophilic Displacement at the 4-Bromomethyl Position

The reactive 4-bromomethyl group enables efficient nucleophilic substitution with amine, thiol, alkoxide, and azide nucleophiles, generating diverse compound libraries for screening. The superior leaving-group ability of bromide over chloride [1] makes this compound the preferred substrate when reaction rate and conversion are critical. Typical applications include the synthesis of 4-aminomethyl, 4-thiomethyl, and 4-alkoxymethyl thiazole derivatives for medicinal chemistry lead generation.

mGluR5 PET Tracer Precursor Development

Based on the established precedent of 2-aryl-4-(bromomethyl)thiazoles serving as precursors for PET radioligands targeting mGluR5 [2], this compound can be utilized as a scaffold for developing novel 18F- or 11C-labeled imaging agents. The benzodioxole substituent offers an alternative lipophilicity profile compared to the fluorobenzonitrile group of the NIMH B-904 precursor, potentially yielding tracers with distinct brain pharmacokinetics [3].

Kinase Inhibitor Scaffold Exploration in Oncology Research

Trisubstituted thiazoles have demonstrated activity as Cdc7 kinase inhibitors with effects on DNA synthesis and cell viability [4]. The target compound, bearing the privileged benzodioxole pharmacophore [5] and a derivatizable bromomethyl handle, is suitable for structure-activity relationship (SAR) campaigns aimed at identifying novel kinase inhibitors with improved selectivity profiles.

Agrochemical Intermediate Synthesis

Thiazole derivatives are established intermediates in the synthesis of neonicotinoid insecticides and fungicides . The 4-bromomethyl group can be elaborated to introduce heterocyclic or carboxamide functionalities prevalent in agrochemical active ingredients. The benzodioxole moiety additionally contributes to the environmental stability and target-site binding characteristics sought in crop protection chemistry.

Quote Request

Request a Quote for 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.